2-Fluoro-4-(4-methylphenyl)benzonitrile 2-Fluoro-4-(4-methylphenyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 166446-31-7
VCID: VC21325952
InChI: InChI=1S/C14H10FN/c1-10-2-4-11(5-3-10)12-6-7-13(9-16)14(15)8-12/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Molecular Formula: C14H10FN
Molecular Weight: 211.23 g/mol

2-Fluoro-4-(4-methylphenyl)benzonitrile

CAS No.: 166446-31-7

Cat. No.: VC21325952

Molecular Formula: C14H10FN

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(4-methylphenyl)benzonitrile - 166446-31-7

Specification

CAS No. 166446-31-7
Molecular Formula C14H10FN
Molecular Weight 211.23 g/mol
IUPAC Name 2-fluoro-4-(4-methylphenyl)benzonitrile
Standard InChI InChI=1S/C14H10FN/c1-10-2-4-11(5-3-10)12-6-7-13(9-16)14(15)8-12/h2-8H,1H3
Standard InChI Key COCNSAYZRFHUDV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F

Introduction

2-Fluoro-4-(4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10FN and a molecular weight of approximately 211.23 g/mol, as reported by PubChem . It is a derivative of benzonitrile, characterized by the substitution of a fluorine atom at the 2-position and a 4-methylphenyl group at the 4-position of the benzonitrile core. This compound is valued for its unique chemical properties, which make it a versatile building block in organic synthesis and medicinal chemistry.

Synthesis and Industrial Applications

The synthesis of 2-Fluoro-4-(4-methylphenyl)benzonitrile typically involves complex organic reactions, which can be scaled up in industrial settings using continuous flow reactors and automated systems to improve yield and purity. While specific synthesis methods are not detailed in the available literature, similar compounds often require careful control of reaction conditions to achieve high purity.

Biological Activity and Potential Applications

Research suggests that 2-Fluoro-4-(4-methylphenyl)benzonitrile may exhibit biological activity, particularly in modulating enzyme activity or interacting with specific receptors. The fluorine atom enhances binding affinity and selectivity towards biological targets, while the nitrile group can participate in hydrogen bonding and other interactions, potentially influencing biological pathways.

Potential Biological Applications:

  • Enzyme Modulation: The compound's ability to interact with enzymes could be leveraged in drug design to modulate specific biological pathways.

  • Receptor Interaction: Its structural features make it a candidate for interacting with receptors, which could lead to therapeutic applications.

Comparison with Similar Compounds

2-Fluoro-4-(4-methylphenyl)benzonitrile is distinct from other benzonitrile derivatives due to its specific combination of substituents. A comparison with similar compounds highlights its unique properties:

Compound NameChemical FormulaUnique Features
4-FluorobenzonitrileC7H4FNLacks the 4-methylphenyl group
2-FluorobenzonitrileC7H4FNLacks the 4-methylphenyl group
4-MethylbenzonitrileC8H7NLacks the fluorine atom
3-Fluoro-4-methylbenzonitrileC8H8FNDifferent positioning of the fluorine atom
2-(2-Fluoro-5-methylphenyl)benzonitrileC14H12FNContains two methyl groups

Research Findings and Future Directions

While definitive applications of 2-Fluoro-4-(4-methylphenyl)benzonitrile are not fully established, ongoing research focuses on its reactivity with biological macromolecules. Studies investigating its binding affinity with target proteins or enzymes may reveal insights into its therapeutic potential. Future research should explore its interactions with various biological systems to fully elucidate its potential applications.

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